Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, sulfonic acid groups, and azo linkages. Compounds of this nature are often used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the aromatic rings: This can be achieved through various organic synthesis methods such as Friedel-Crafts alkylation or acylation.
Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups into the aromatic rings.
Azo coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo linkages.
Amine functionalization:
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and azo groups.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution reagents: Halogens, nitro groups, sulfonic acid groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups typically yields aromatic amines.
Scientific Research Applications
Chemistry
Dye synthesis: Compounds with azo linkages are commonly used as dyes due to their vivid colors.
Catalysis: Such compounds can act as catalysts in various organic reactions.
Biology and Medicine
Biological staining: Azo compounds are used in histology for staining tissues.
Pharmaceuticals: Some derivatives may have therapeutic properties.
Industry
Textile industry: Used as dyes for fabrics.
Chemical sensors: Employed in sensors due to their ability to undergo color changes upon reacting with specific analytes.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For example, as a dye, it interacts with fabric fibers through ionic and hydrogen bonding. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Share similar sulfonic acid groups.
Azo dyes: Contain azo linkages and are used for similar applications.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which imparts specific chemical properties and reactivity that are not found in simpler compounds.
Properties
CAS No. |
92170-50-8 |
---|---|
Molecular Formula |
C53H51N8Na3O18S5 |
Molecular Weight |
1317.3 g/mol |
IUPAC Name |
trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C37H36N2O9S3.C16H12N4O9S2.2H3N.3Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);2*1H3;;;/q;;;;3*+1/p-3 |
InChI Key |
CNXKZKXMIIEMNW-UHFFFAOYSA-K |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].N.N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].N.N.[Na+].[Na+].[Na+] |
Synonyms |
aquashade |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.